![molecular formula C18H22N2O3S2 B5585943 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide involves multi-step chemical processes. Piperidine derivatives are synthesized and evaluated for activities such as anti-acetylcholinesterase, showcasing the structural modifications and their impact on biological efficacy (Sugimoto et al., 1990). Additionally, the construction of benzhydryl-sulfonyl-piperidine derivatives highlights methods for achieving antimicrobial properties (Vinaya et al., 2009).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, provides insight into the compound's conformation and intramolecular interactions. For instance, the crystal structure of N-p-Methylbenzyl benzamide reveals intermolecular hydrogen bonds contributing to its stability (Luo & Huang, 2004).
Chemical Reactions and Properties
The reactivity and properties of piperidine and benzamide derivatives are influenced by their functional groups. Substituting or modifying these groups can significantly alter their chemical behavior and potential for further reactions. For example, the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides showcases the versatility of these compounds in producing anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's suitability for specific applications. The solid-phase synthesis and characterization of compounds like N-p-Methylbenzyl benzamide provide valuable data on these aspects, aiding in the development of novel substances with desired physical characteristics (Luo & Huang, 2004).
Chemical Properties Analysis
The chemical properties of 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide derivatives, including reactivity towards other compounds, stability under various conditions, and the ability to undergo specific reactions, are integral to their potential applications. Research into the synthesis and biological evaluation of related compounds, such as N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of Glycine Transporter-1, illustrates the exploration of these chemical properties for therapeutic purposes (Cioffi et al., 2016).
properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonyl-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-14-7-9-20(10-8-14)25(22,23)17-6-2-4-15(12-17)18(21)19-13-16-5-3-11-24-16/h2-6,11-12,14H,7-10,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDAQSVIMKDOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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